5-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridinone core substituted with an amino group and a fluoroethyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoroethylamine with a suitable pyridine derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction parameters, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form corresponding alcohols.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridinone derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated as a potential scaffold for developing new therapeutic agents, particularly for antimicrobial and anticancer activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Studied for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 5-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoroethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2-chloroethyl)-1,2-dihydropyridin-2-one
- 5-Amino-1-(2-bromoethyl)-1,2-dihydropyridin-2-one
- 5-Amino-1-(2-iodoethyl)-1,2-dihydropyridin-2-one
Uniqueness
Compared to its halogenated analogs, 5-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one exhibits unique properties due to the presence of the fluoroethyl group. The fluorine atom imparts increased stability and resistance to metabolic degradation, making it a more attractive candidate for drug development and other applications.
Properties
Molecular Formula |
C7H9FN2O |
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Molecular Weight |
156.16 g/mol |
IUPAC Name |
5-amino-1-(2-fluoroethyl)pyridin-2-one |
InChI |
InChI=1S/C7H9FN2O/c8-3-4-10-5-6(9)1-2-7(10)11/h1-2,5H,3-4,9H2 |
InChI Key |
HDTYLBBGWWVSIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CCF |
Origin of Product |
United States |
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